
(2S)-2-methylaziridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl aziridine hydrochloride is a chiral aziridine derivative, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis . The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl aziridine hydrochloride typically involves the aziridination of alkenes or the cyclization of amino alcohols. One common method is the reaction of 2-bromoethylamine hydrobromide with a base such as potassium hydroxide or silver oxide . Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (S)-configuration .
Industrial Production Methods
Industrial production of aziridines often employs the Wenker synthesis, which involves the conversion of aminoethanol to its sulfate ester, followed by base-induced cyclization . This method is scalable and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl aziridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The nitrogen atom can participate in substitution reactions, forming new C-N bonds.
Oxidation and Reduction: Aziridines can be oxidized to form azirine derivatives or reduced to yield amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Chiral metal catalysts and organocatalysts are often used to achieve enantioselective transformations.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include amines, amino alcohols, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl aziridine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-Methyl aziridine hydrochloride involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent formation of new bonds . The high strain energy of the three-membered ring provides a significant driving force for these reactions. Molecular targets include nucleophilic sites on enzymes and other biomolecules, which can lead to the formation of covalent adducts and modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyleneimine: A simpler aziridine with similar reactivity but lacking the chiral center.
Vinylaziridine: Contains an additional unsaturated C-C bond, offering different reactivity and applications.
Azetidine: A four-membered ring analog with different strain energy and reactivity.
Uniqueness
(S)-2-Methyl aziridine hydrochloride is unique due to its chiral center, which allows for enantioselective synthesis and applications in asymmetric synthesis . Its hydrochloride salt form also enhances its stability and solubility, making it more practical for various applications .
Eigenschaften
Molekularformel |
C3H8ClN |
|---|---|
Molekulargewicht |
93.55 g/mol |
IUPAC-Name |
(2S)-2-methylaziridine;hydrochloride |
InChI |
InChI=1S/C3H7N.ClH/c1-3-2-4-3;/h3-4H,2H2,1H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
VVDSCHIAWCUGCQ-DFWYDOINSA-N |
Isomerische SMILES |
C[C@H]1CN1.Cl |
Kanonische SMILES |
CC1CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


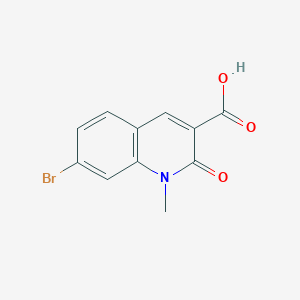
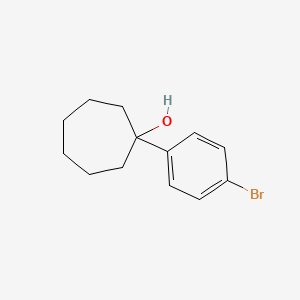
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
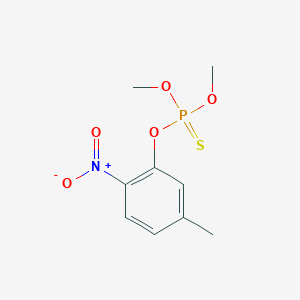
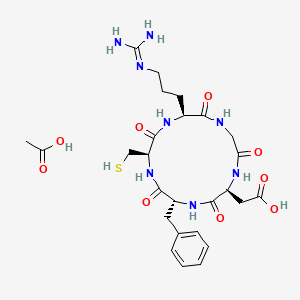
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)

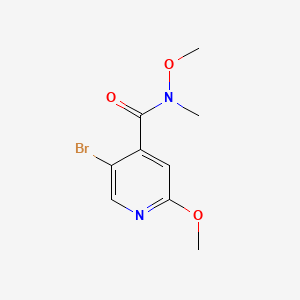
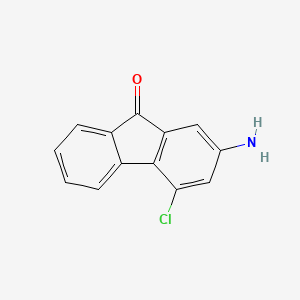
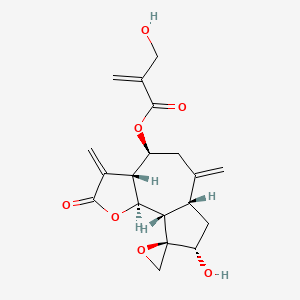
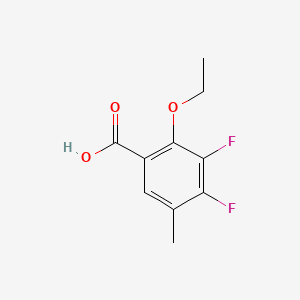
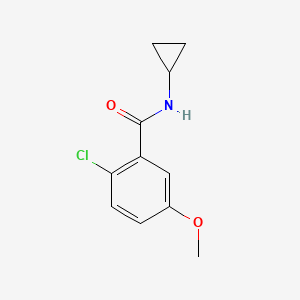
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
